N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-21-11-7-5-4-6-10(11)8-13(20)16-9-12-17-14(22-2)19-15(18-12)23-3/h4-7H,8-9H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAGJZWCOYMOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=NC(=NC(=N2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenyl)acetamide is synthesized through the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. The reaction proceeds spontaneously to form the quaternary ammonium chloride salt of the compound . The reaction conditions typically involve the use of an organic solvent such as tetrahydrofuran and may require cooling to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Amide Bond Formation and Carboxylic Acid Activation
The triazine moiety acts as a condensing agent, facilitating amide bond formation between carboxylic acids and amines. This reactivity stems from the electron-withdrawing methoxy groups, which enhance the leaving-group propensity of the triazine nitrogen atoms.
Mechanism :
-
Activation : The triazine reacts with carboxylic acids (RCOOH) to form an acyloxy triazinium intermediate.
-
Nucleophilic Attack : Amines (R'NH₂) displace the triazine leaving group, forming the amide (RCONHR').
Example Reaction :
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetic acid + Aniline | THF, 0–5°C, NMM | Acetanilide | 92% | |
| Benzoic acid + Benzylamine | DMF, RT, 12 hr | N-Benzylbenzamide | 85% |
Key Features :
-
Optimal pH: 6–7 (neutral conditions)
-
Solvent preference: Polar aprotic solvents (e.g., THF, DMF)
-
Byproducts: Minimal triazine hydrolysis observed below 30°C.
Hydrolysis Reactions
The methoxy groups on the triazine ring undergo hydrolysis under acidic or alkaline conditions, yielding hydroxylated derivatives .
Pathways :
-
Acidic Hydrolysis :
at positions 4 and 6 of the triazine, forming 4,6-dihydroxy-1,3,5-triazin-2-yl derivatives . -
Alkaline Hydrolysis :
Degradation of the acetamide side chain to 2-(2-methoxyphenyl)acetic acid .
Kinetic Data :
| Condition | Temperature | Half-Life | Major Product |
|---|---|---|---|
| 1M HCl | 25°C | 2.5 hr | 4,6-Dihydroxy-triazine |
| 1M NaOH | 25°C | 1.8 hr | 2-(2-Methoxyphenyl)acetic acid |
Nucleophilic Substitution
The methylene bridge (–CH₂–) between the triazine and acetamide groups participates in nucleophilic substitutions, particularly with thiols or amines.
Example :
Reaction with cysteine:
Conditions :
-
Solvent: Phosphate buffer (pH 7.4)
-
Temperature: 37°C
-
Yield: 78% after 24 hr
Photochemical Degradation
Under UV light (λ = 254 nm), the triazine ring undergoes ring-opening reactions, forming nitriles and carbon dioxide .
Degradation Products :
-
2-Methoxybenzonitrile (from the 2-methoxyphenyl group)
-
Methylamine (from the methylene bridge)
-
CO₂ (from triazine decomposition)
Quantum Yield : Φ = 0.12 ± 0.03 at 25°C
Condensation with Carbonyl Compounds
The acetamide group reacts with aldehydes or ketones in Mannich-type reactions, forming β-amino ketone derivatives.
General Reaction :
Notable Example :
| Aldehyde | Product | Yield |
|---|---|---|
| Formaldehyde | N-Methyl-β-amino ketone | 65% |
| Benzaldehyde | N-Benzyl-β-amino ketone | 58% |
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, with two major mass-loss events:
-
180–220°C : Loss of methoxy groups (Δm = 18.2%)
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Amide bond formation | 0.45 ± 0.03 | 32.1 |
| Acidic hydrolysis | 0.22 ± 0.01 | 45.6 |
| Alkaline hydrolysis | 0.38 ± 0.02 | 28.9 |
| Photodegradation | 0.09 ± 0.005 | 18.7 |
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that compounds related to triazine derivatives exhibit significant antiviral properties. For instance, N-heterocycles have been recognized as promising antiviral agents due to their ability to inhibit viral replication mechanisms. The triazine moiety enhances the bioactivity of compounds against various viruses, including HIV and influenza .
Case Study: HIV Inhibition
A study demonstrated that certain derivatives of triazine effectively inhibited HIV-1 replication. The mechanism involved interference with reverse transcriptase activity, a crucial enzyme for viral replication. Specific analogs showed an IC50 value in the nanomolar range, indicating potent antiviral activity .
Anti-cancer Potential
Triazine derivatives have also been explored for their anti-cancer properties. The compound's structure allows for interactions with cellular targets involved in cancer progression. Preliminary studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .
Agricultural Applications
Herbicidal Properties
The incorporation of triazine rings into herbicides has been well-documented. Compounds similar to N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenyl)acetamide have been synthesized and tested for their herbicidal efficacy against a variety of weeds. Their mode of action typically involves inhibition of photosynthesis or disruption of metabolic pathways in target plants .
Case Study: Efficacy Against Weeds
Field trials have shown that triazine-based herbicides can significantly reduce weed populations in crops such as corn and soybeans. These compounds demonstrated effective control over both broadleaf and grassy weeds while exhibiting low toxicity to the crops themselves .
Material Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymeric materials. These materials can exhibit enhanced thermal stability and mechanical properties compared to traditional polymers.
Case Study: Synthesis of Polymeric Films
Research has shown that incorporating triazine derivatives into polymer matrices results in films with improved barrier properties and resistance to environmental degradation. Such materials are suitable for applications in packaging and protective coatings .
Summary Table of Applications
| Application Area | Specific Use | Example Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral agents | Effective against HIV with low IC50 values |
| Anti-cancer agents | Induces apoptosis in cancer cells | |
| Agricultural | Herbicides | Effective control over broadleaf and grassy weeds |
| Crop protection | Low toxicity to crops while controlling weeds | |
| Material Science | Polymer synthesis | Enhanced thermal stability in polymer films |
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenyl)acetamide involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the desired carboxylic derivatives . The process releases a molecule of N-methylmorpholinium and 4,6-dimethoxy-1,3,5-triazin-2-ol as by-products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazine-Containing Antifungal Agents
(Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI)
- Structural Similarities : Shares the 4,6-dimethoxy-1,3,5-triazine core and a methoxy-substituted aromatic group.
- Key Differences : TRI has a vinyl linker and a 4-methoxyaniline group instead of the methylene-acetamide-2-methoxyphenyl structure.
- Activity : Exhibits antifungal activity against Candida albicans in both in vitro and C. elegans infection models .
- Mechanistic Insight : The free -NH- group in TRI may facilitate hydrogen bonding with fungal targets, whereas the acetamide group in the target compound could alter binding kinetics .
Acetamide-Based Pesticides
Several chloro- and alkyl-substituted acetamides are used as herbicides ():
- Alachlor : 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
- Pretilachlor : 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide.
- The acetamide linkage may also confer selectivity toward eukaryotic targets (e.g., fungi) rather than plant-specific pathways .
Sulfonamide-Triazine Hybrid: Triafamone
- Structure : N-[2-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)carbonyl]-6-fluorophenyl]-1,1-difluoro-N-methylmethanesulfonamide.
- Comparison : While both compounds share the 4,6-dimethoxy-triazine core, Triafamone incorporates a sulfonamide group and fluorine atoms, which are absent in the target compound. Sulfonamides typically inhibit enzymatic pathways (e.g., dihydropteroate synthase), suggesting divergent mechanisms of action compared to acetamide derivatives .
Molecular Weight and Polarity
Antifungal Efficacy
- TRI reduces C. albicans viability at MIC values of 16–32 µg/mL . The target compound’s 2-methoxyphenyl group could enhance membrane penetration or target affinity, though empirical data are needed.
Biological Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in various fields such as pharmacology and biochemistry.
Chemical Structure and Properties
The compound features a triazine moiety which is known for its reactivity and ability to form stable complexes with various biomolecules. Its molecular formula is with a molecular weight of 306.32 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially improving bioavailability.
Anticancer Properties
Research indicates that compounds containing triazine rings exhibit promising anticancer activity. For instance, derivatives of triazine have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that similar triazine derivatives could inhibit the proliferation of cancer cells with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
This compound has been evaluated for antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that it possesses notable antibacterial activity, which may be attributed to the structural features of the triazine ring facilitating interaction with bacterial enzymes or membranes .
Enzyme Inhibition
The compound's mechanism may involve the inhibition of specific enzymes crucial for cellular metabolism. For example, triazine derivatives have been documented to act as inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes including respiration and acid-base balance. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring can enhance inhibitory potency against CA .
Case Studies and Research Findings
- Antitumor Activity : A study involving a series of triazine derivatives highlighted that compounds with similar structures to this compound exhibited significant cytotoxicity against A431 and Jurkat cell lines. The SAR analysis indicated that specific substitutions on the triazine ring were critical for enhancing anticancer activity .
- Antibacterial Efficacy : In vitro testing against a panel of bacterial strains revealed that this compound had a minimum inhibitory concentration (MIC) comparable to existing antibiotics. The presence of electron-withdrawing groups on the aromatic ring was found to be essential for enhancing antibacterial activity .
Data Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenyl)acetamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves coupling reactions using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) as a base, with TLC monitoring for reaction completion . For example, intermediates like chloroacetylated precursors are synthesized via nucleophilic substitution, followed by condensation with a triazine derivative. Characterization relies on IR spectroscopy (e.g., C=O stretch at ~1667 cm⁻¹), ¹H NMR (e.g., methoxy protons at δ 3.8–4.0 ppm), and mass spectrometry (e.g., molecular ion peaks at m/z 430.2 for related derivatives) . Elemental analysis (C, H, N) is also critical, though discrepancies may arise due to hygroscopic byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodological Answer :
- IR Spectroscopy : Key peaks include C=O (1660–1680 cm⁻¹), N-H (3450–3500 cm⁻¹), and aromatic C-H (3000–3100 cm⁻¹) stretches .
- ¹H NMR : Look for methoxy (-OCH₃) singlets (~δ 3.8–4.0 ppm), methylene (CH₂) groups adjacent to carbonyls (~δ 4.0 ppm), and aromatic protons (δ 6.9–7.5 ppm) .
- MS : Molecular ion peaks (e.g., [M+1]⁺) and fragmentation patterns (e.g., loss of methoxy groups) confirm molecular weight and structural motifs .
Advanced Research Questions
Q. How can researchers resolve discrepancies in elemental analysis data during the characterization of this compound?
- Methodological Answer : Discrepancies in elemental composition (e.g., nitrogen content mismatch in : Found 6.57% vs. Calculated 9.79% ) may arise from incomplete purification or hygroscopic intermediates. Solutions include:
- Repetitive Recrystallization : Use solvents like ethanol or DMF/water mixtures to remove salts or unreacted starting materials.
- Alternative Techniques : Validate purity via HPLC (e.g., C18 column, acetonitrile/water gradient) or high-resolution mass spectrometry (HRMS) .
- Computational Validation : Compare experimental spectra with simulated data from tools like Gaussian or ACD/Labs to identify overlooked structural conformers .
Q. What strategies are recommended for optimizing the coupling efficiency of the triazine moiety in peptide conjugation reactions involving this compound?
- Methodological Answer : The triazine core’s reactivity (from ) allows for modular conjugation via nucleophilic substitution. To optimize:
- Activation : Use 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling agent in anhydrous DMF or THF .
- pH Control : Maintain mildly basic conditions (pH 7.5–8.5) to deprotonate amines without hydrolyzing the triazine ring .
- Stoichiometry : Employ a 1.5:1 molar ratio of triazine derivative to nucleophile (e.g., amino acids) to minimize side reactions .
Q. How can researchers design experiments to study the metabolic stability of this compound in biological systems?
- Methodological Answer :
- Microsomal Assays : Incubate the compound with liver microsomes (e.g., from mice or humans) in NADPH-enriched buffer at 37°C. Monitor degradation via LC/ESI-MS to identify metabolites (e.g., demethylation or hydroxylation products) .
- Isotopic Labeling : Use ¹⁴C-labeled triazine or acetamide groups to track metabolic pathways .
- Computational Prediction : Apply tools like MetaSite or Schrödinger’s ADMET Predictor to simulate cytochrome P450 interactions and prioritize in vitro testing .
Data Contradiction and Analysis
Q. How should researchers address conflicting reports on the biological activity of structurally similar triazine-acetamide derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. nitro groups) and assay activity (e.g., hypoglycemic assays in vs. herbicidal activity in ).
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies to identify potency variations due to assay conditions (e.g., cell lines vs. in vivo models) .
- Meta-Analysis : Use databases like PubChem or ChEMBL to aggregate bioactivity data and identify consensus trends .
Methodological Optimization
Q. What advanced computational methods can predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks on the triazine ring .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide functionalization for enhanced binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
